

An In-depth Technical Guide to the Spectroscopic Analysis of Psychotrine

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Compound of Interest

Compound Name: Psychotrine

Cat. No.: B1678309

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the spectroscopic data for **psychotrine**, an isoquinoline alkaloid of significant interest. The following sections offer a comprehensive overview of its mass spectrometry and nuclear magnetic resonance (NMR) data, detailed experimental protocols for analysis, and a visualization of its mechanism of action and analytical workflow.

Physicochemical and Structural Properties

Psychotrine (CAS No: 7633-29-6) is a naturally occurring alkaloid predominantly found in plant species of the Rubiaceae family, such as *Carapichea ipecacuanha* (Ipecac)[1][2][3]. It belongs to the ipecac alkaloid family, a subgroup of isoquinoline alkaloids[1][3]. Its structure features three methoxy groups, an ethyl side chain, and a phenolic hydroxyl group, which contribute to its chemical properties and biological activity[3].

Property	Value	Source(s)
Molecular Formula	C ₂₈ H ₃₆ N ₂ O ₄	[2][4][5]
Molecular Weight	~464.6 g/mol	[1][3][4][5]
Exact Mass	464.2675 Da	[5]
Appearance	Yellow prisms with blue fluorescence	[2]
Melting Point	122 - 128 °C	[2][3]
Solubility	Sparingly soluble in water; soluble in alcohol, acetone, chloroform	[2][3]
Optical Rotation	[α] _D ¹⁵ +69.3° (c=2 in alcohol)	[2]

Mass Spectrometry (MS) Analysis

Mass spectrometry is crucial for determining the molecular weight of **psychotrine** and for obtaining structural information through its fragmentation patterns. The high-resolution mass spectrum provides the exact mass, confirming the molecular formula.

Table 2.1: Mass Spectrometry Data for **Psychotrine**

Ion	m/z (Predicted/Observed)	Description
[M] ⁺	464.2675	Molecular ion peak corresponding to C ₂₈ H ₃₆ N ₂ O ₄
Key Fragments	Varies	Fragments resulting from the cleavage of the isoquinoline and benzo[a]quinolizine rings, typical for ipecac alkaloids.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like alkaloids[6].

- Sample Preparation:
 - Dissolve a small amount (1-2 mg) of purified **psychotrine** in a suitable volatile solvent, such as methanol or chloroform.
 - Filter the solution using a 0.22 μm syringe filter to remove any particulate matter.
 - If analyzing a plant extract, perform a liquid-liquid extraction to isolate the alkaloid fraction, followed by purification using column chromatography or preparative TLC.
- Instrumentation and Parameters:
 - Gas Chromatograph (GC):
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness).
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Oven Program: Start at 150 $^{\circ}\text{C}$, hold for 1 minute, then ramp to 280 $^{\circ}\text{C}$ at a rate of 10 $^{\circ}\text{C}/\text{min}$, and hold for 10 minutes.
 - Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Source Temperature: 230 $^{\circ}\text{C}$.
 - Quadrupole Temperature: 150 $^{\circ}\text{C}$.
 - Scan Range: m/z 40-600.
- Data Analysis:

- Identify the peak corresponding to **psychotrine** based on its retention time.
- Analyze the mass spectrum of the peak, identifying the molecular ion ($[M]^+$) to confirm the molecular weight.
- Interpret the fragmentation pattern to gain structural information, comparing it to literature data for isoquinoline alkaloids[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an essential technique for the complete structural elucidation of organic molecules like **psychotrine**, providing detailed information about the carbon-hydrogen framework[1].

Table 3.1: Predicted ^1H NMR Spectral Data for **Psychotrine** (Note: This data is based on prediction models and may vary slightly from experimental values)[7]

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~0.9	t	3H	-CH ₂ -CH ₃
~1.2-3.2	m	17H	Aliphatic protons on ring systems
~3.8-3.9	s	9H	3 x -OCH ₃
~6.5-7.0	m	4H	Aromatic protons
~8.5	s (broad)	1H	Phenolic -OH
~9.5	s (broad)	1H	NH (or imine proton in tautomeric form)

Table 3.2: ^{13}C NMR Spectral Data for **Psychotrine** Specific chemical shift data for **psychotrine**'s 28 carbon atoms have been reported in scientific literature, providing a definitive fingerprint for its identification[1][2]. Key signals include those for aromatic carbons, aliphatic carbons of the ring systems and the ethyl group, and the carbons of the methoxy groups[1].

Chemical Shift Range (ppm)	Carbon Type
10-40	Aliphatic (e.g., -CH ₃ , -CH ₂)
40-65	Aliphatic (e.g., -CH, -CH-N, -OCH ₃)
100-150	Aromatic and Olefinic (C=C, Ar-C)
150-160	Aromatic C-O

Experimental Protocol: ¹H and ¹³C NMR Analysis

- Sample Preparation:
 - For ¹H NMR, dissolve 2-5 mg of the **psychotrine** sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃)[8].
 - For ¹³C NMR, a more concentrated sample (15-20 mg) is typically required[8].
 - Transfer the solution to a 5 mm NMR tube, ensuring a sample depth of about 4-5 cm[8].
 - Filter the sample through a small plug of cotton or glass wool in a Pasteur pipette to remove any suspended impurities[8].
- Instrumentation and Parameters (400 MHz Spectrometer):
 - Spectrometer: 400 MHz NMR spectrometer.
 - Solvent: CDCl₃ (with 0.03% TMS as an internal standard).
 - ¹H NMR Experiment:
 - Pulse Program: Standard single-pulse (zg30).
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay (d1): 1-2 seconds.
 - Number of Scans: 16-64.

- ^{13}C NMR Experiment:
 - Pulse Program: Proton-decoupled single-pulse (zgpg30).
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024 or more, depending on concentration.
- Data Processing and Analysis:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Calibrate the ^1H spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or TMS at 0.00 ppm.
 - Calibrate the ^{13}C spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
 - Integrate the signals in the ^1H spectrum to determine proton ratios.
 - Analyze chemical shifts, multiplicities, and coupling constants to assign signals to specific protons and carbons in the molecule.

Visualizing Workflows and Mechanisms

Integrated Spectroscopic Analysis Workflow

The structural elucidation of a natural product like **psychotrine** is a multi-step process that integrates various spectroscopic techniques. The workflow ensures a systematic approach from sample isolation to final structure confirmation.

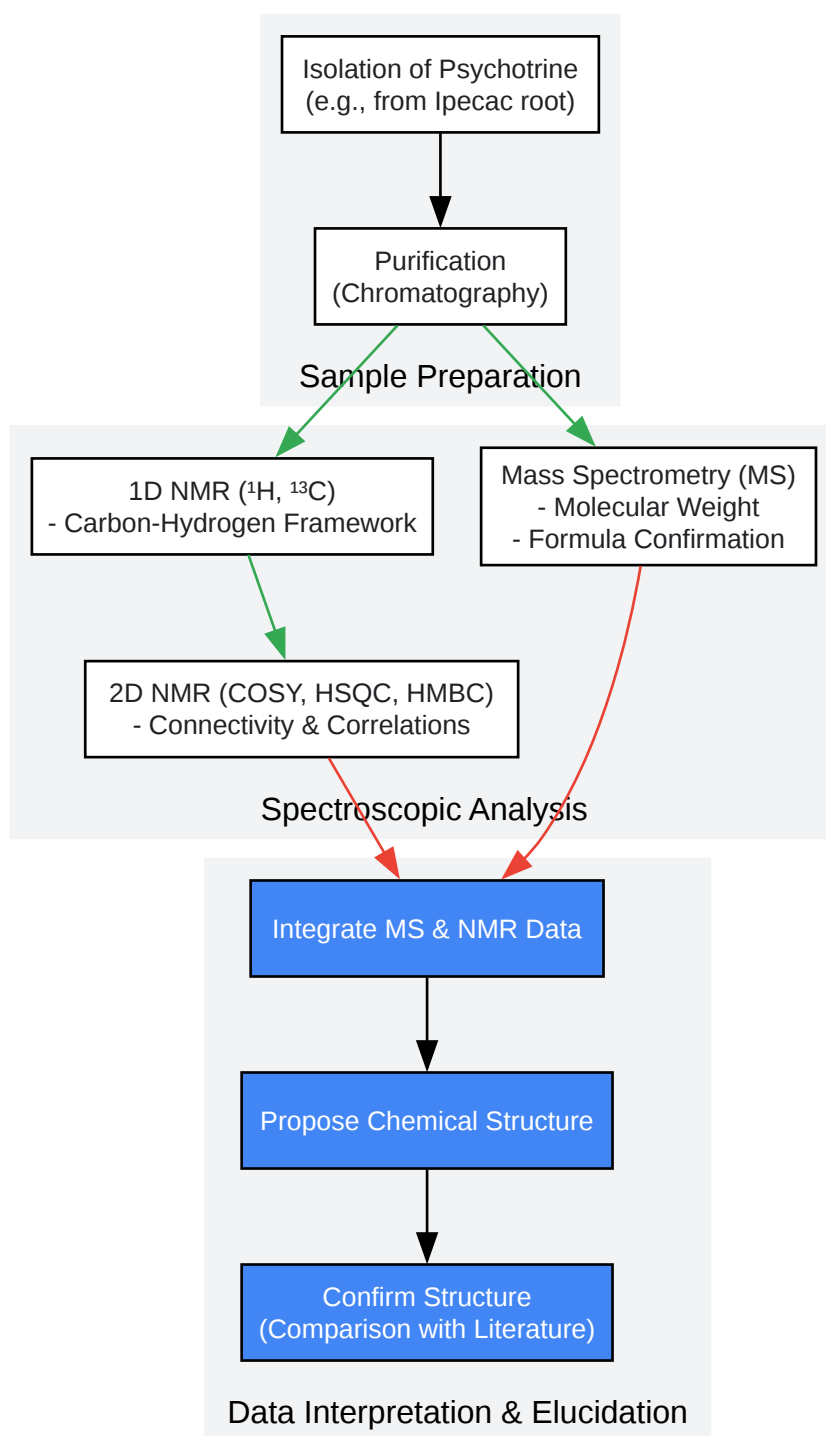


Figure 1: General Workflow for Spectroscopic Analysis of Psychotrine

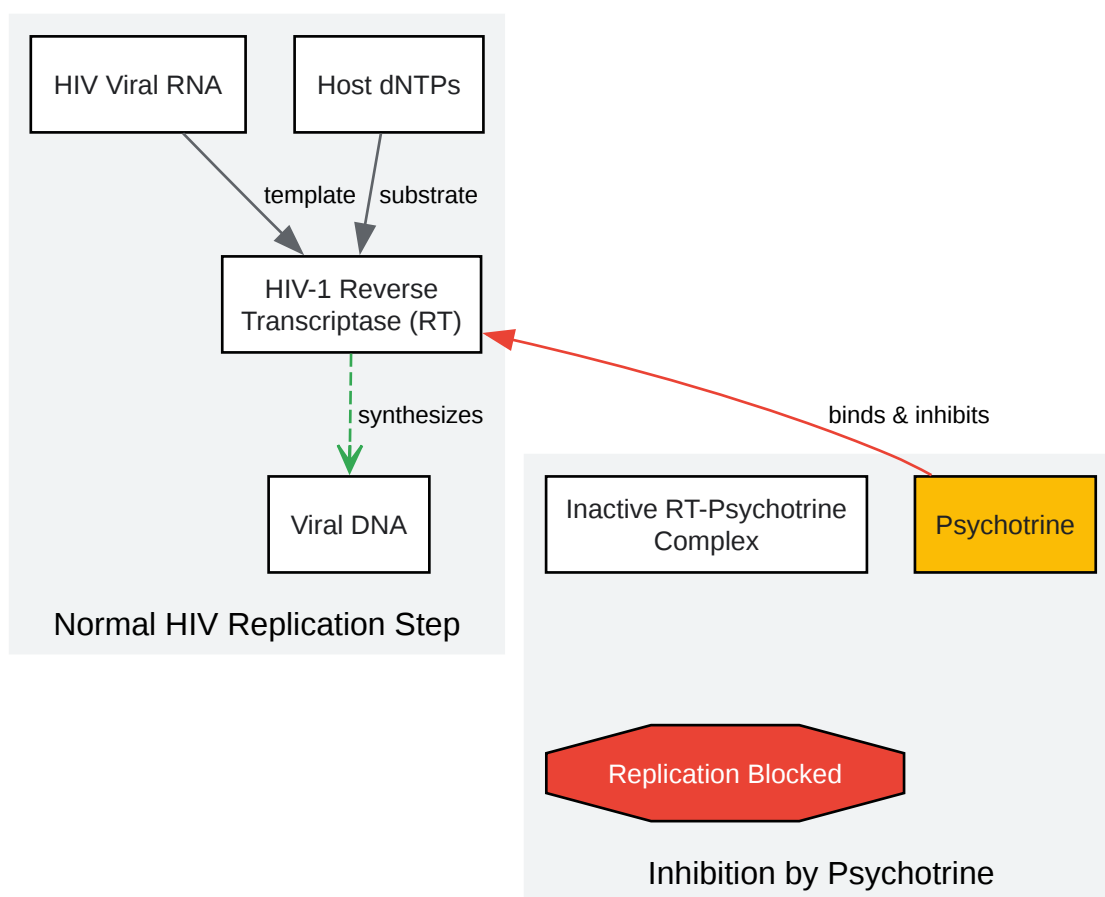


Figure 2: Psychotrine's Inhibition of HIV-1 Reverse Transcriptase

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